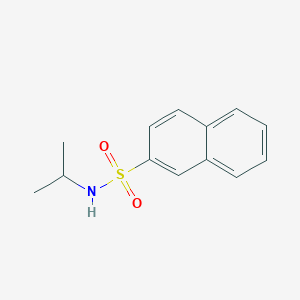

N-isopropyl-2-naphthalenesulfonamide

Description

N-Isopropyl-2-naphthalenesulfonamide is a sulfonamide derivative characterized by a naphthalene ring system substituted with a sulfonamide group at the 2-position and an isopropyl moiety attached to the nitrogen atom. Sulfonamides are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile biological activity and structural tunability .

Properties

Molecular Formula |

C13H15NO2S |

|---|---|

Molecular Weight |

249.33g/mol |

IUPAC Name |

N-propan-2-ylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C13H15NO2S/c1-10(2)14-17(15,16)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3 |

InChI Key |

MWRLXNPNYHYJPF-UHFFFAOYSA-N |

SMILES |

CC(C)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-isopropyl-2-naphthalenesulfonamide to structurally related sulfonamides and sulfonyl derivatives, focusing on substituent effects and physicochemical properties.

N-(4-Methylphenyl)sulfonylacetamide (CAS 1888-33-1)

- Structure : Features a benzene ring with a methyl group at the 4-position, linked to a sulfonylacetamide group.

- The acetamide group (-NHCOCH₃) introduces hydrogen-bonding capacity, unlike the isopropyl group, which is hydrophobic.

- Applications : Likely used as an intermediate in drug synthesis, analogous to other sulfonylacetamides .

N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (CAS 14316-14-4)

- Structure : Contains a hydroxyethyl group (-CH₂CH₂OH) attached to the sulfonamide nitrogen and a methyl-substituted benzene ring.

- Key Differences: The hydroxyethyl group significantly increases hydrophilicity compared to the isopropyl group, improving aqueous solubility.

- Applications: Potential use in hydrophilic prodrugs or polymer chemistry due to its polar substituent .

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (CAS 210049-20-0)

- Structure: Shares the naphthalene sulfonamide backbone but includes a 5-chloro substituent and a protonated aminopropyl chain.

- The charged aminopropyl group facilitates ionic interactions, unlike the neutral isopropyl group.

- Applications : Likely employed in targeted drug delivery or as a protease inhibitor scaffold .

Data Table: Structural and Functional Comparison

| Compound Name | CAS RN | Core Structure | Substituents | Key Properties |

|---|---|---|---|---|

| N-Isopropyl-2-naphthalenesulfonamide | Not provided | Naphthalene | 2-sulfonamide, N-isopropyl | High lipophilicity, moderate reactivity |

| N-(4-Methylphenyl)sulfonylacetamide | 1888-33-1 | Benzene | 4-methyl, sulfonylacetamide | Moderate solubility, H-bond donor |

| N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | 14316-14-4 | Benzene | 4-methyl, N-(2-hydroxyethyl) | High hydrophilicity, polar |

| N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide HCl | 210049-20-0 | Naphthalene | 5-chloro, N-(3-aminopropyl) | Ionic interactions, enhanced reactivity |

Research Findings and Implications

- Lipophilicity : Naphthalene-based sulfonamides (e.g., N-isopropyl-2-naphthalenesulfonamide) exhibit higher lipophilicity than benzene analogs, favoring membrane permeability and bioavailability in drug design .

- Solubility: Polar substituents (e.g., hydroxyethyl, aminopropyl) dramatically improve aqueous solubility, critical for parenteral formulations.

- Reactivity : Chloro and charged groups (e.g., in CAS 210049-20-0) enhance electrophilicity and ionic binding, useful in enzyme inhibition or covalent drug targeting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.